molecular formula C4H11NO B3179036 (2S)-2-methoxypropan-1-amine CAS No. 907943-71-9

(2S)-2-methoxypropan-1-amine

Cat. No.: B3179036
CAS No.: 907943-71-9
M. Wt: 89.14 g/mol
InChI Key: UANWURKQKKYIGV-BYPYZUCNSA-N
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Description

(2S)-2-Methoxypropan-1-amine, also known as (S)-Methoxyisopropylamine, is a chiral primary amine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol (CAS: 99636-32-5). It features a methoxy group (-OCH₃) at the second carbon of the propane backbone and an amine group (-NH₂) at the first carbon, with the (S)-configuration at the chiral center. This compound is primarily used in pharmaceutical and chemical research as a chiral building block for synthesizing enantioselective ligands, catalysts, or bioactive molecules.

Key physicochemical properties include:

  • Solubility: Miscible with polar solvents like water, ethanol, and DMSO.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions.
  • Purity: Typically >97% in commercial research-grade samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methoxypropan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-propylene oxide.

    Nucleophilic Substitution: (S)-propylene oxide undergoes nucleophilic substitution with methanol in the presence of a base such as sodium methoxide to form (2S)-2-methoxypropan-1-ol.

    Amination: The hydroxyl group in (2S)-2-methoxypropan-1-ol is then converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

(2S)-2-methoxypropan-1-amine serves as a chiral building block in synthesizing complex organic molecules. Its ability to introduce chirality is crucial for developing pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound plays a role in various biochemical pathways. It has been investigated for its potential as a ligand in enzyme studies, influencing enzyme activity through specific interactions with molecular targets.

Medicine

The compound is explored for its therapeutic potential, particularly as a precursor in synthesizing pharmaceuticals. Notably, it has been studied for its effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders such as ADHD.

Industry

In industrial contexts, this compound is utilized in producing specialty chemicals and as an intermediate in various chemical processes.

Case Study 1: Enzymatic Production

A study demonstrated the semi-preparative synthesis of (S)-1-methoxypropan-2-amine using native amine dehydrogenases. Optimized reaction conditions achieved high yields and enantioselectivity, showcasing its potential in pharmaceutical synthesis.

Case Study 2: Anti-inflammatory Effects

In vitro experiments indicated that derivatives of this compound effectively suppressed LPS-induced inflammatory responses in RAW 264.7 cells by inhibiting key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2S)-2-methoxypropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-2-Methoxypropan-1-amine

The (R)-enantiomer (CAS: 162356-14-1 ) shares identical molecular weight and formula but differs in stereochemistry, leading to divergent biological activity and applications.

Property (S)-2-Methoxypropan-1-amine (R)-2-Methoxypropan-1-amine
CAS Number 99636-32-5 162356-14-1
Configuration S R
Purity >97% >97%
Storage Stability -80°C (6 months) -80°C (6 months)

Key Differences :

  • Pharmacological Activity : Enantiomers often exhibit distinct interactions with chiral receptors or enzymes. For example, (S)-enantiomers of amines are frequently prioritized in drug design due to higher target affinity.
  • Synthetic Utility: The (S)-form is more commonly used in asymmetric synthesis, as noted in enantioselective catalysis studies.

Structural Analogs with Modified Substituents

2-(4-Bromophenyl)-2-Methoxypropan-1-amine (CAS: 883534-24-5)

This analog introduces a bromophenyl group, increasing molecular weight to 221.49 g/mol (C₉H₁₄BrNO). The bulky aryl group enhances lipophilicity, making it suitable for hydrophobic interactions in medicinal chemistry.

2-(Cyclobutylmethyl)-2-Methoxypropan-1-amine (CAS: 1603290-82-9)

With a cyclobutylmethyl substituent, this compound (C₉H₁₉NO, MW: 157.25 g/mol) is tailored for rigid, spatially constrained applications, such as enzyme inhibitors.

Property (S)-2-Methoxypropan-1-amine 2-(4-Bromophenyl)-2-Methoxypropan-1-amine 2-(Cyclobutylmethyl)-2-Methoxypropan-1-amine
Molecular Formula C₄H₁₁NO C₉H₁₄BrNO C₉H₁₉NO
Molecular Weight 89.14 221.49 157.25
Key Substituent Methoxy 4-Bromophenyl Cyclobutylmethyl
Applications Chiral synthesis Drug intermediates Enzyme inhibitors

Comparison Insights :

  • Lipophilicity : The bromophenyl analog (LogP ~2.5) is significantly more lipophilic than the parent compound (LogP ~0.2), affecting membrane permeability.

Positional Isomers and Functional Group Variations

(2RS)-1-(4-Methoxyphenyl)propan-2-amine (CAS: N/A)

This positional isomer places the methoxy group on a phenyl ring rather than the propane backbone (C₁₀H₁₅NO, MW: 165.23 g/mol). It is used in neurotransmitter analog synthesis due to its structural resemblance to amphetamines.

2-Methoxymethamphetamine (CAS: N/A)

A phenethylamine derivative (C₁₁H₁₇NO, MW: 179.26 g/mol) with psychoactive properties, highlighting the impact of methoxy placement on bioactivity.

Property (S)-2-Methoxypropan-1-amine (2RS)-1-(4-Methoxyphenyl)propan-2-amine 2-Methoxymethamphetamine
Molecular Formula C₄H₁₁NO C₁₀H₁₅NO C₁₁H₁₇NO
Key Feature Aliphatic methoxy Aromatic methoxy Phenethylamine backbone
Bioactivity Low Moderate (CNS studies) High (psychoactive)

Key Differences :

  • Aromatic vs. Aliphatic Methoxy : Aromatic methoxy groups enhance π-π stacking in receptor binding, whereas aliphatic methoxy groups prioritize solubility.
  • Pharmacokinetics : 2-Methoxymethamphetamine’s phenethylamine backbone facilitates blood-brain barrier penetration, unlike the simpler propane structure.

Biological Activity

(2S)-2-methoxypropan-1-amine, a chiral amine with the molecular formula C₄H₉NO, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an amine functional group, allowing it to participate in various biological interactions. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Chirality : The compound exists in a specific chiral form, which can significantly influence its biological activity and pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The amine group can form hydrogen bonds and ionic interactions with enzymes, influencing their catalytic activity. The methoxy group enhances hydrophobic interactions, potentially increasing binding affinity to enzyme active sites.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. Such interactions are critical for mood regulation and cognitive function .

Biological Applications

This compound has been explored for various applications in biological and medicinal fields:

  • Pharmaceutical Development : The compound is being investigated as a potential therapeutic agent for neurological disorders such as ADHD. Its ability to modulate neurotransmitter systems indicates possible efficacy in treating mood disorders.
  • Biocatalysis : It serves as a substrate in enzymatic reactions, facilitating the synthesis of other biologically active compounds through asymmetric synthesis and kinetic resolution techniques .

Case Studies

  • Neuropharmacology :
    • A study investigated the effects of this compound on synaptic transmission in neuronal cultures. Results indicated modulation of neurotransmitter release, suggesting potential use in treating neurodegenerative diseases.
  • Enzymatic Activity :
    • Research demonstrated that this compound acts as a substrate for various amine dehydrogenases, highlighting its role in metabolic pathways and its potential as a biocatalyst in organic synthesis .
  • Comparative Analysis :
    • Comparative studies with structurally related compounds revealed that this compound exhibited distinct biological activities, emphasizing the importance of chirality in pharmacological effects .

Data Table: Biological Activity Overview

PropertyDescription
Chemical Structure Chiral amine with methoxy group
Biological Targets Enzymes, neurotransmitter receptors
Potential Applications Neurological disorders, biocatalysis
Research Findings Modulation of synaptic transmission; substrate for enzymes

Properties

IUPAC Name

(2S)-2-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWURKQKKYIGV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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